Oxalate de manganèse

Vue d'ensemble

Description

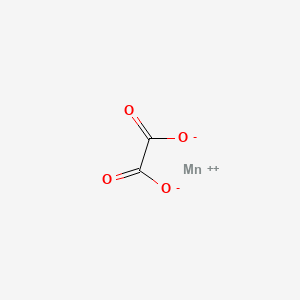

Manganese oxalate is a chemical compound formed from manganese and oxalic acid, with the chemical formula MnC₂O₄. It appears as light pink crystals and is insoluble in water. This compound naturally occurs as the mineral Lindbergite .

Applications De Recherche Scientifique

Manganese oxalate has several applications in scientific research:

Mécanisme D'action

Target of Action

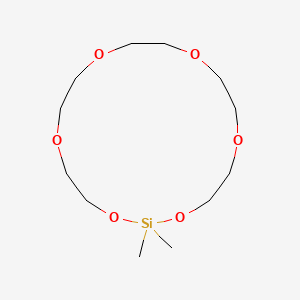

Manganese oxalate, also known as Manganese(2+);oxalate, primarily targets the manganese atom in its structure . The manganese atom is coordinated with two chelate oxalates in the equatorial plane and two water molecules in axial positions . All oxalate anions are equivalent and display bi- and bismonodentate coordination to manganese .

Mode of Action

The interaction of manganese oxalate with its targets results in a variety of changes. The manganese atom is confirmed as 2+ by bond valence sums (sum 2.06), and exists in distorted octahedral coordination, with the smallest angle (78.0 – calculated value) . The four manganese coordination sites are occupied by oxalate oxygen atoms .

Biochemical Pathways

Manganese oxalate affects several biochemical pathways. It plays a role in the degradation of the lignocellulose complex by fungi, which are considered to be the most effective degraders of wood . It also participates in the biogeochemical cycles of certain nutrients and influences their bioavailability . Moreover, it is involved in the oxalate-carbonate pathway, a biogeochemical process linking calcium oxalate oxidation and carbonate precipitation with the generation of calcium carbonates .

Pharmacokinetics

It forms crystalline hydrates of the composition MnC2O4•nH2O, where n = 2 and 3 . These properties impact its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of manganese oxalate’s action are diverse. It is used as a precursor for obtaining oxide systems and oxide particles with specified stoichiometric composition and crystallite size . It also plays a role in the detoxification of heavy metals, including aluminium, lead, copper, and cadmium ions .

Action Environment

Environmental factors significantly influence the action of manganese oxalate. The reactivity of manganese oxalate changes with simulated environmental conditions such as temperature, pH, and concentration of arsenite . The pH affects the oxidation rate, which is essential in understanding how manganese oxalates react differently in the environment and their potential role in remediating contaminated areas .

Analyse Biochimique

Biochemical Properties

Manganese(2+);oxalate plays a significant role in biochemical reactions, particularly as an activator and co-factor for various enzymes. In plants, manganese(II) is essential for the function of several metalloenzymes, including the oxygen-evolving complex of photosystem II, manganese superoxide dismutase, and oxalate oxidase . These enzymes are involved in critical processes such as photosynthesis, protection against oxidative stress, and the breakdown of oxalate. The interactions between manganese(2+);oxalate and these enzymes are crucial for maintaining cellular homeostasis and metabolic functions.

Cellular Effects

Manganese(2+);oxalate influences various cellular processes and functions. In plant cells, it is involved in the regulation of photosynthesis by participating in the oxygen-evolving complex of photosystem II . Additionally, manganese(2+);oxalate plays a role in protecting cells from oxidative damage by acting as a co-factor for manganese superoxide dismutase, an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide . This compound also affects cellular metabolism by interacting with oxalate oxidase, which catalyzes the conversion of oxalate to carbon dioxide and hydrogen peroxide .

Molecular Mechanism

At the molecular level, manganese(2+);oxalate exerts its effects through binding interactions with specific biomolecules. For instance, in the oxygen-evolving complex of photosystem II, manganese ions form a cluster that facilitates the splitting of water molecules during photosynthesis . In manganese superoxide dismutase, manganese(2+);oxalate binds to the active site of the enzyme, enabling the conversion of superoxide radicals to less harmful molecules . Additionally, manganese(2+);oxalate interacts with oxalate oxidase by binding to its active site, promoting the breakdown of oxalate .

Temporal Effects in Laboratory Settings

The effects of manganese(2+);oxalate can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, the stability of manganese(2+);oxalate in aqueous solutions can affect its availability for biochemical reactions . Long-term exposure to manganese(2+);oxalate in in vitro or in vivo studies has demonstrated its potential to impact cellular processes such as photosynthesis and oxidative stress response .

Dosage Effects in Animal Models

The effects of manganese(2+);oxalate vary with different dosages in animal models. At low doses, manganese(2+);oxalate can act as an essential micronutrient, supporting various enzymatic functions . At high doses, it may exhibit toxic effects, leading to adverse outcomes such as oxidative stress and cellular damage . Threshold effects have been observed, where the beneficial effects of manganese(2+);oxalate are outweighed by its toxicity at higher concentrations.

Metabolic Pathways

Manganese(2+);oxalate is involved in several metabolic pathways, including those related to photosynthesis and oxidative stress response. In photosynthesis, manganese(2+);oxalate is a key component of the oxygen-evolving complex, facilitating the conversion of water to oxygen . In the oxidative stress response, it acts as a co-factor for manganese superoxide dismutase, which helps mitigate the damaging effects of reactive oxygen species . Additionally, manganese(2+);oxalate is involved in the metabolism of oxalate through its interaction with oxalate oxidase .

Transport and Distribution

Within cells and tissues, manganese(2+);oxalate is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, manganese(2+);oxalate can localize to specific compartments, such as chloroplasts in plant cells, where it participates in photosynthesis . The distribution of manganese(2+);oxalate within tissues can influence its availability for biochemical reactions and its overall impact on cellular function.

Subcellular Localization

The subcellular localization of manganese(2+);oxalate is critical for its activity and function. In plant cells, manganese(2+);oxalate is primarily localized in chloroplasts, where it plays a vital role in the oxygen-evolving complex of photosystem II . Additionally, manganese(2+);oxalate can be found in mitochondria, where it acts as a co-factor for manganese superoxide dismutase . The targeting of manganese(2+);oxalate to specific organelles is facilitated by post-translational modifications and targeting signals that direct its localization.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Manganese oxalate can be synthesized through an exchange reaction between sodium oxalate and manganese chloride. The reaction typically occurs in an aqueous solution, where manganese chloride reacts with sodium oxalate to form manganese oxalate and sodium chloride .

Industrial Production Methods: In industrial settings, manganese oxalate is often produced by reacting manganese salts with oxalic acid under controlled conditions. The reaction is usually carried out at room temperature, and the resulting manganese oxalate is filtered, washed, and dried to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Manganese oxalate undergoes various chemical reactions, including:

Decomposition: Upon heating, manganese oxalate decomposes to form manganese oxide and carbon dioxide.

Oxidation-Reduction: Manganese oxalate can participate in redox reactions, where it can be reduced to manganese metal or oxidized to higher oxidation states of manganese oxides.

Common Reagents and Conditions:

Decomposition: Heating manganese oxalate in the presence of air or an inert atmosphere.

Redox Reactions: Using reducing agents like hydrogen gas or oxidizing agents like potassium permanganate.

Major Products:

Decomposition: Manganese oxide (MnO) and carbon dioxide (CO₂).

Redox Reactions: Various manganese oxides (MnO, Mn₂O₃, Mn₃O₄) or manganese metal.

Comparaison Avec Des Composés Similaires

- Magnesium oxalate

- Strontium oxalate

- Barium oxalate

- Iron (II) oxalate

- Iron (III) oxalate

- Praseodymium oxalate

Comparison: Manganese oxalate is unique due to its specific decomposition and redox properties, which make it valuable in various applications. Compared to other oxalates, manganese oxalate forms light pink crystals and has distinct magnetic and structural properties. Its ability to form different manganese oxides upon decomposition sets it apart from other similar compounds .

Propriétés

Numéro CAS |

640-67-5 |

|---|---|

Formule moléculaire |

C2H2O4.Mn C2H2MnO4 |

Poids moléculaire |

144.97 g/mol |

Nom IUPAC |

manganese;oxalic acid |

InChI |

InChI=1S/C2H2O4.Mn/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |

Clé InChI |

IEBUJWPMONWWDM-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)[O-])[O-].[Mn+2] |

SMILES canonique |

C(=O)(C(=O)O)O.[Mn] |

Description physique |

Dihydrate: White odorless powder; [GFS Chemicals MSDS] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,6-dichlorophenyl)-(4-imino-3,5-dimethylcyclohexa-2,5-dien-1-ylidene)methyl]-2,6-dimethylaniline;phosphoric acid](/img/structure/B1580504.png)